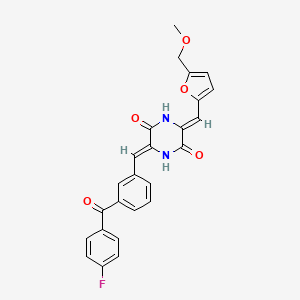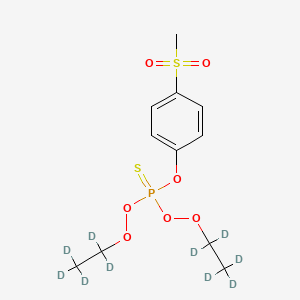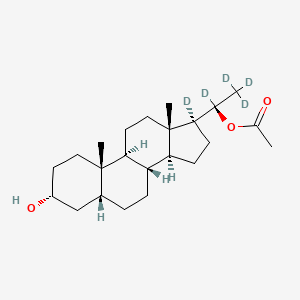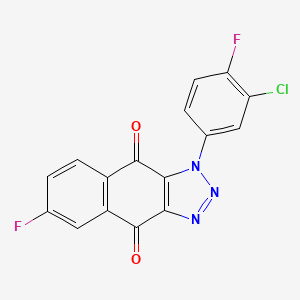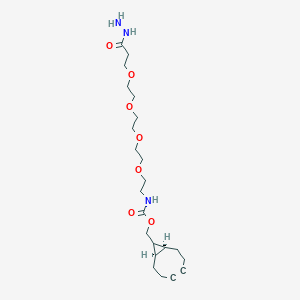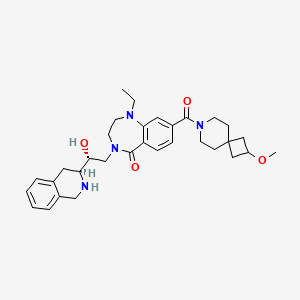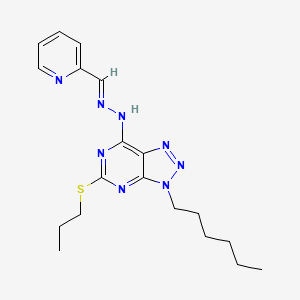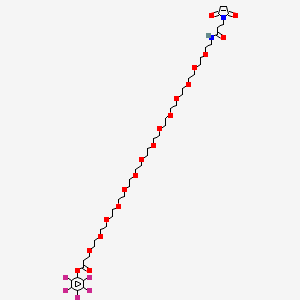![molecular formula C8H16N2O4S2 B12417413 (2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)
(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4’-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid] is a deuterated derivative of 2-aminobutyric acid. This compound is characterized by the presence of deuterium atoms at specific positions, which can be useful in various scientific applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] typically involves the use of deuterated starting materials. One common approach is to start with deuterated 2-aminobutyric acid, which can be synthesized through the following steps:
Deuteration of Threonine: The process begins with the deuteration of L-threonine using deuterium oxide (D2O) and a suitable catalyst.
Conversion to 2-Aminobutyric Acid: The deuterated threonine is then converted to 2-aminobutyric acid through a series of chemical reactions, including deamination and reduction.
Industrial Production Methods
Industrial production of (2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] may involve microbial fermentation processes using genetically engineered strains of Saccharomyces cerevisiae. These strains are designed to produce the deuterated compound through a biosynthetic pathway that includes the expression of specific enzymes .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds to yield thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction reactions.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Formation of free thiol groups.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of (2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] involves its interaction with specific molecular targets and pathways. The compound can form disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the presence of deuterium atoms can influence the compound’s metabolic stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobutyric Acid: The non-deuterated form of the compound.
4-Aminobutanoic Acid: Another amino acid with a similar structure but different properties.
Uniqueness
The uniqueness of (2S,2’S)-4,4’-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid] lies in its deuterated nature, which provides enhanced stability and distinct isotopic labeling properties compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C8H16N2O4S2 |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[[(3S)-3-amino-3-carboxy-1,1,2,2-tetradeuteriopropyl]disulfanyl]-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1/i1D2,2D2,3D2,4D2 |
InChI-Schlüssel |
ZTVZLYBCZNMWCF-CRSNXTHKSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SSC([2H])([2H])C([2H])([2H])[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



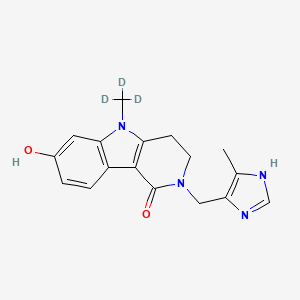
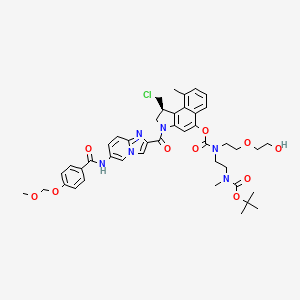
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
